(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 548.67 g/mol. Its IUPAC name reflects its stereochemistry and functional groups, indicating the presence of a pyrrolidine ring, hydroxyl groups, and a thiazole-containing benzyl moiety. The compound has been identified with the CAS number 1448188-69-9 and is characterized by its high purity level of 98% .
Preliminary studies suggest that compounds with similar structures exhibit biological activities such as:
The synthesis of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis techniques:
This compound may find applications in several fields:
Interaction studies are crucial for understanding how (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide interacts with biological targets. These studies often include:
Several compounds share structural features with (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Here are some notable examples:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 1448297-52-6 | Similar pyrrolidine structure; different side chain | Contains an amino acid derivative |
(2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate | 1448191-54-5 | Pyrrolidine ring; tert-butyl group | Different functional group substitutions |
(2S,4R)-1-{[2-hydroxy - 4 - (4-methylthiazol - 5 - yl)phenyl]methyl}-pyrrolidine - 2-carboxamide | 1448190 - 13 - 3 | Contains similar thiazole-benzene linkage | Hydrochloride salt form |
The uniqueness of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine - 2-carboxamide lies in its specific stereochemistry and the combination of functional groups that may enhance its biological activity compared to related compounds.